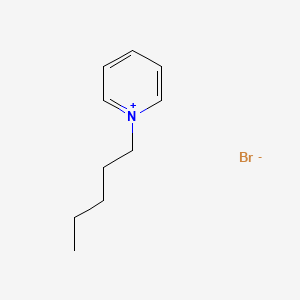
1-Pentylpyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pentylpyridin-1-ium bromide is a quaternary ammonium salt with the molecular formula C10H16BrN. It is a member of the pyridinium salts family, characterized by a pyridine ring substituted with a pentyl group and a bromide anion. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions: 1-Pentylpyridin-1-ium bromide can be synthesized through the alkylation of pyridine with pentyl bromide. The reaction typically involves heating pyridine with pentyl bromide in an anhydrous solvent such as acetone. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
化学反応の分析
Types of Reactions: 1-Pentylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine structure.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve aqueous solutions of the nucleophile.
Major Products Formed:
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
科学的研究の応用
1-Pentylpyridin-1-ium bromide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-pentylpyridin-1-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ring can participate in electron transfer reactions, while the bromide ion can act as a leaving group in substitution reactions. These interactions facilitate various chemical transformations and biological activities .
類似化合物との比較
1-Benzylpyridin-1-ium bromide: Similar structure but with a benzyl group instead of a pentyl group.
1-Methylpyridin-1-ium bromide: Contains a methyl group instead of a pentyl group.
1-Ethylpyridin-1-ium bromide: Contains an ethyl group instead of a pentyl group.
Uniqueness: 1-Pentylpyridin-1-ium bromide is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs.
特性
CAS番号 |
53385-72-1 |
|---|---|
分子式 |
C10H16BrN |
分子量 |
230.14 g/mol |
IUPAC名 |
1-pentylpyridin-1-ium;bromide |
InChI |
InChI=1S/C10H16N.BrH/c1-2-3-5-8-11-9-6-4-7-10-11;/h4,6-7,9-10H,2-3,5,8H2,1H3;1H/q+1;/p-1 |
InChIキー |
JOEPKDCJDKHSFJ-UHFFFAOYSA-M |
正規SMILES |
CCCCC[N+]1=CC=CC=C1.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


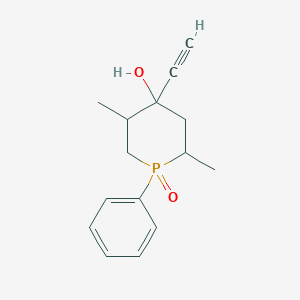
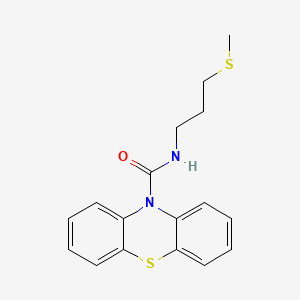
![Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy-](/img/structure/B14646058.png)
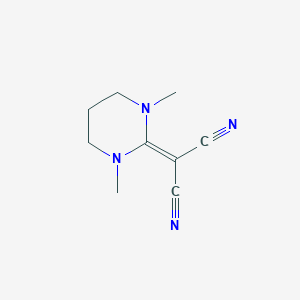
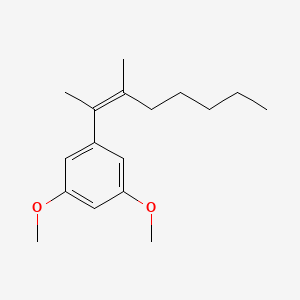
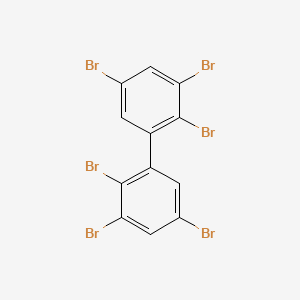
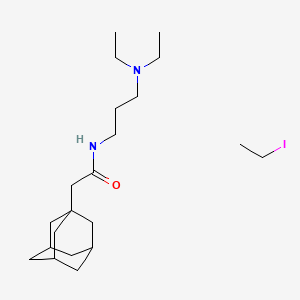
![1,1'-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene](/img/structure/B14646086.png)
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-, disodium salt](/img/structure/B14646104.png)
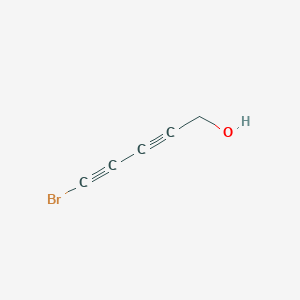
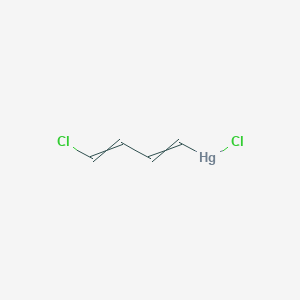
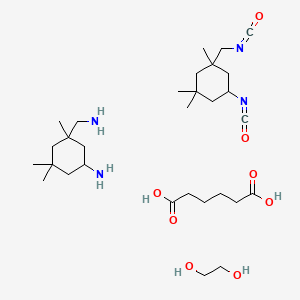
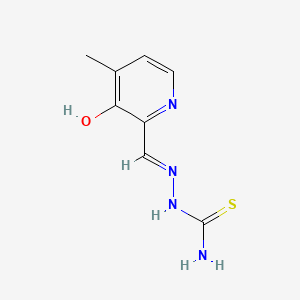
![[(1-Isocyanatopropan-2-yl)sulfanyl]benzene](/img/structure/B14646154.png)
